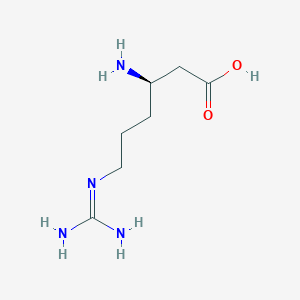
(R)-3-Amino-6-guanidinohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-6-guanidinohexanoic acid is an amino acid derivative with a unique structure that includes both an amino group and a guanidino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-6-guanidinohexanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with L-lysine, a naturally occurring amino acid.
Protection of Functional Groups: The amino and carboxyl groups of L-lysine are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Guanidino Group: The protected L-lysine is then reacted with a guanidinating reagent, such as O-methylisourea, to introduce the guanidino group.
Deprotection: The protecting groups are removed to yield ®-3-Amino-6-guanidinohexanoic acid.
Industrial Production Methods: Industrial production of ®-3-Amino-6-guanidinohexanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and biocatalysis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: ®-3-Amino-6-guanidinohexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The guanidino group can be reduced to form amines.
Substitution: The amino and guanidino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
®-3-Amino-6-guanidinohexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in protein synthesis and enzyme function.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating immune responses and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of ®-3-Amino-6-guanidinohexanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and transport proteins.
Pathways Involved: Protein synthesis, signal transduction, and metabolic pathways.
Comparison with Similar Compounds
L-Arginine: Another amino acid with a guanidino group, but with different structural and functional properties.
L-Lysine: The precursor for ®-3-Amino-6-guanidinohexanoic acid, lacking the guanidino group.
Uniqueness: ®-3-Amino-6-guanidinohexanoic acid is unique due to its specific combination of amino and guanidino groups, which confer distinct chemical reactivity and biological activity compared to other amino acids.
Properties
Molecular Formula |
C7H16N4O2 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(3R)-3-amino-6-(diaminomethylideneamino)hexanoic acid |
InChI |
InChI=1S/C7H16N4O2/c8-5(4-6(12)13)2-1-3-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m1/s1 |
InChI Key |
VNWXCGKMEWXYBP-RXMQYKEDSA-N |
Isomeric SMILES |
C(C[C@H](CC(=O)O)N)CN=C(N)N |
Canonical SMILES |
C(CC(CC(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















